Cloruro de N-hidroxi-4-metoxibencenocarboximidoyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

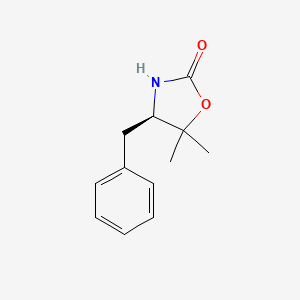

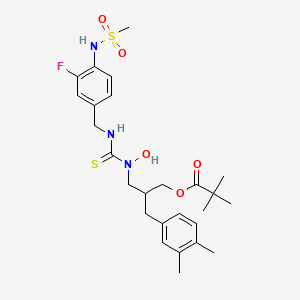

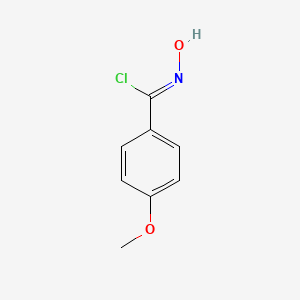

N-hydroxy-4-methoxybenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.

The exact mass of the compound N-hydroxy-4-methoxybenzenecarboximidoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-hydroxy-4-methoxybenzenecarboximidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-hydroxy-4-methoxybenzenecarboximidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia de los Materiales

El cloruro de N-hidroxi-4-metoxibencenocarboximidoyl se utiliza en la ciencia de los materiales para la síntesis de materiales avanzados. Su reactividad permite la creación de polímeros con propiedades específicas, que pueden adaptarse para aplicaciones de alto rendimiento .

Síntesis Química

Este compuesto sirve como un intermedio versátil en la síntesis orgánica. Es particularmente valioso en la construcción de moléculas complejas debido a su grupo cloruro de carboximidoyl reactivo, que puede formar enlaces con una variedad de nucleófilos .

Investigación en Ciencias de la Vida

En las ciencias de la vida, el this compound se utiliza en estudios bioquímicos. Puede ser un precursor de compuestos que interactúan con los sistemas biológicos, ayudando en el estudio de los procesos celulares .

Cromatografía

Las propiedades únicas del compuesto lo hacen adecuado para su uso en métodos cromatográficos. Se puede utilizar para modificar superficies o como un estándar en procedimientos analíticos para asegurar la precisión y exactitud de las separaciones cromatográficas .

Investigación Analítica

En la investigación analítica, este químico se emplea en el desarrollo de nuevas metodologías analíticas. Su estructura y propiedades bien definidas facilitan la calibración de los instrumentos y la validación de las técnicas analíticas .

Agroquímicos

El this compound es un material de partida clave en la síntesis de agroquímicos. Contribuye al desarrollo de nuevos pesticidas y herbicidas, mejorando las estrategias de protección de cultivos .

Tintes y Pigmentos

El compuesto es fundamental en la síntesis de tintes y pigmentos. Su estructura química permite la introducción de varios grupos funcionales, lo que lleva a la creación de colorantes con las propiedades deseadas para aplicaciones industriales .

Tensioactivos

Por último, encuentra aplicación en la producción de tensioactivos. La capacidad del compuesto para interactuar con sustancias polares y no polares lo convierte en un excelente candidato para crear agentes tensioactivos utilizados en detergentes y emulsionantes .

Propiedades

Número CAS |

38435-51-7 |

|---|---|

Fórmula molecular |

C8H8ClNO2 |

Peso molecular |

185.61 g/mol |

Nombre IUPAC |

(1E)-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClNO2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3/b10-8+ |

Clave InChI |

RWYJLUIRTJBSDS-CSKARUKUSA-N |

SMILES |

COC1=CC=C(C=C1)C(=NO)Cl |

SMILES isomérico |

COC1=CC=C(C=C1)/C(=N\O)/Cl |

SMILES canónico |

COC1=CC=C(C=C1)C(=NO)Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)